6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098142-16-4
VCID: VC3144769
InChI: InChI=1S/C10H15N3/c1-10(2,3)8-7-9-12(4)5-6-13(9)11-8/h5-7H,1-4H3
SMILES: CC(C)(C)C1=NN2C=CN(C2=C1)C
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098142-16-4

Cat. No.: VC3144769

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole - 2098142-16-4

Specification

CAS No. 2098142-16-4
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 6-tert-butyl-1-methylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C10H15N3/c1-10(2,3)8-7-9-12(4)5-6-13(9)11-8/h5-7H,1-4H3
Standard InChI Key SNAUUTWOFRTPED-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN2C=CN(C2=C1)C
Canonical SMILES CC(C)(C)C1=NN2C=CN(C2=C1)C

Introduction

Chemical Properties and Structure

Basic Chemical Information

6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole has the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol. The compound is identified by CAS number 2098142-16-4 and is also known by its IUPAC name 6-tert-butyl-1-methylimidazo[1,2-b]pyrazole. Table 1 summarizes the key chemical identifiers and properties of this compound.

Table 1: Chemical Identifiers and Properties of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

PropertyValue
CAS Number2098142-16-4
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
IUPAC Name6-tert-butyl-1-methylimidazo[1,2-b]pyrazole
Standard InChIInChI=1S/C10H15N3/c1-10(2,3)8-7-9-12(4)5-6-13(9)11-8/h5-7H,1-4H3
Standard InChIKeySNAUUTWOFRTPED-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C1=NN2C=CN(C2=C1)C

Structural Features

The structure of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole consists of a fused bicyclic system with an imidazole ring fused to a pyrazole ring. The compound has a tert-butyl substituent at position 6 and a methyl group at position 1. The nitrogen atoms in the heterocyclic system contribute to the compound's basic character and potential for hydrogen bonding, which are important considerations for its pharmacological applications.

The imidazo[1,2-b]pyrazole core has been identified as a potential non-classical isostere of indole , which is a prevalent scaffold in numerous pharmaceuticals. This structural similarity suggests that compounds based on this scaffold might exhibit pharmacological profiles comparable to indole-based drugs, potentially with improved properties such as increased solubility in aqueous media.

The tert-butyl group at position 6 likely contributes to the lipophilicity of the molecule, which could influence its membrane permeability and distribution in biological systems. The methyl substituent at position 1 affects the electronic properties of the nitrogen atom, potentially influencing hydrogen bonding capabilities and interactions with biological targets.

Synthesis Methods

CatalystCatalyst Loading (mol %)SolventReaction TimeYield (%)
In(OTf)320EtOH15 min61
InCl320EtOH15 min67
TMSCl20EtOH15 min64
TsOH·H2O20EtOH15 min52
HClO420EtOH15 min59
TFA20EtOH15 min74
TFA20CH2Cl215 min35
TFA20CH2Cl2/MeOH 1:115 min68

One-Pot Sequential Approach

A particularly efficient approach to synthesizing imidazo[1,2-b]pyrazoles is a one-pot, two-step protocol. This method involves the in situ formation of 5-aminopyrazole derivatives followed by the GBB reaction. For example, 5-aminopyrazole-4-carbonitrile can be prepared by microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine in ethanol (80°C, 150 W, 10 min) .

For the synthesis of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole specifically, this approach would likely involve the use of appropriate precursors to introduce the tert-butyl group at position 6 and the methyl group at position 1. Potential starting materials might include a hydrazine derivative, a suitable ethoxymethylene compound, pivalaldehyde (to introduce the tert-butyl group), and a methyl-substituted isocyanide.

Selective Functionalization

Recent advances in the selective functionalization of the imidazo[1,2-b]pyrazole scaffold have expanded the synthetic possibilities for these compounds. Researchers have reported methods involving Br/Mg-exchange as well as regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Biological and Pharmacological Activities

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of imidazo[1,2-b]pyrazoles is crucial for optimizing their biological activities. While specific SAR data for 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is limited, general trends in this class of compounds can provide valuable insights.

The bicyclic heterocyclic system of imidazo[1,2-b]pyrazoles offers multiple sites for structural modification, allowing for the fine-tuning of pharmacological properties. Key modification sites include the pyrazole ring (positions 6 and 7), the imidazole ring (positions 2 and 3), and the nitrogen atoms (positions 1 and 4).

The tert-butyl group at position 6 in 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole likely contributes to its lipophilicity, potentially enhancing membrane permeability and influencing protein binding characteristics. The methyl group at position 1 may influence the electronic properties of the heterocyclic system, affecting binding interactions with biological targets and potentially altering the compound's pharmacodynamic profile.

Applications in Medicinal Chemistry

Imidazo[1,2-b]pyrazoles as Indole Isosteres

One of the most promising applications of imidazo[1,2-b]pyrazoles, including 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole, is their use as non-classical isosteres of indole . Indole is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous drugs targeting diverse therapeutic areas, including neurotransmitter receptors, enzymes, and ion channels.

Research has demonstrated that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole in certain drug molecules results in significantly improved solubility in aqueous media . This property is particularly valuable for enhancing the bioavailability of drug candidates, addressing one of the common challenges in drug development.

For example, researchers have synthesized an isostere of the indolyl drug pruvanserin by replacing the indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold . Comparative assays showed that this substitution significantly improved the compound's solubility in aqueous media while potentially maintaining its pharmacological activity. Similar approaches could be applied using 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole as an indole replacement in other drug molecules, particularly where enhanced solubility is desired alongside the steric and electronic properties conferred by the tert-butyl and methyl substituents.

Research Progress and Future Directions

Current Research Status

Recent advances in synthetic methodologies, particularly the development of efficient one-pot, sequential approaches and selective functionalization methods, have expanded access to diverse imidazo[1,2-b]pyrazole derivatives . These synthetic tools enable the preparation and modification of compounds like 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole for structure-activity relationship studies and application development.

The identification of imidazo[1,2-b]pyrazoles as non-classical isosteres of indole with improved aqueous solubility represents a significant advancement in the field, suggesting valuable applications for 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole in drug development programs focused on enhancing the pharmacokinetic properties of indole-based drugs .

Challenges and Opportunities

Several challenges and opportunities exist in the research and development of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and related compounds. While general synthetic approaches are available, optimizing the specific synthesis of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole for scalability and efficiency remains a challenge. Additionally, detailed characterization of the physical, chemical, and biological properties of this compound would enhance understanding of its potential applications.

Identifying specific biological targets and mechanisms of action for 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole would guide its development for therapeutic applications. Leveraging the versatile scaffold to fine-tune properties like solubility, bioavailability, and target selectivity presents significant opportunities for medicinal chemistry applications.

Exploring applications beyond medicinal chemistry, such as in materials science or as synthetic intermediates for functional materials, could reveal additional value for this compound. The potential of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole as a building block for push-pull dyes with unique optical or electronic properties represents a particularly promising direction for future research.

Future Research Directions

Future research on 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole could focus on several promising directions. Detailed structure-activity relationship studies would elucidate the impact of the tert-butyl and methyl substituents on biological activity, guiding the design of optimized derivatives for specific therapeutic applications.

The development of optimized synthetic routes specifically tailored for this compound and related derivatives would facilitate larger-scale production and broader application. Comprehensive biological screening would identify specific therapeutic areas where this compound shows the greatest potential, focusing development efforts on the most promising applications.

Exploration of 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole as an indole isostere in existing drugs could potentially enhance their pharmacokinetic properties, particularly aqueous solubility, while maintaining or improving pharmacological activity. Investigation of its utility as a building block for more complex molecules with targeted properties could expand its applications in medicinal chemistry and other fields.

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